molecular formula C14H10ClN3OS B2551625 2-(5-Chlorothiophen-2-yl)quinoline-4-carbohydrazide CAS No. 350997-65-8

2-(5-Chlorothiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B2551625
CAS No.: 350997-65-8
M. Wt: 303.76
InChI Key: YPHUVMYXYSWPTE-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a 5-chlorothiophen-2-yl substituent at the 2-position of the quinoline ring. Quinoline carbohydrazides are typically synthesized via hydrazide formation from ester precursors, followed by functionalization with heterocyclic or aromatic substituents .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-13-6-5-12(20-13)11-7-9(14(19)18-16)8-3-1-2-4-10(8)17-11/h1-7H,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHUVMYXYSWPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)quinoline-4-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: This can be achieved through a Friedländer synthesis, where an appropriate aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Conversion to the carbohydrazide: The carboxylic acid is then converted to its corresponding carbohydrazide by reacting with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Step 2: Esterification

  • Reagents : Ethanol, concentrated sulfuric acid.

  • Conditions : Reflux for 12 hours.

  • Product : Ethyl quinoline-4-carboxylate.

  • Spectral Data : IR shows a carbonyl peak at ~1716 cm⁻¹ .

Step 3: Hydrazinolysis

  • Reagents : Hydrazine hydrate, ethanol.

  • Conditions : Reflux for 7 hours.

  • Product : 2-(5-Chlorothiophen-2-yl)quinoline-4-carbohydrazide.

  • Spectral Data :

    • IR: Disappearance of NH₂ peaks and appearance of NH absorption (~3431 cm⁻¹) .

    • ¹H NMR: Singlet for NH proton (~δ 9.60 ppm) .

Derivatives and Reaction Pathways

The compound serves as a key intermediate for synthesizing bioactive derivatives:

Reaction with β-Dicarbonyl Compounds

  • Reagents : Malononitrile, ethyl acetoacetate, pyridine.

  • Conditions : DMF, reflux.

  • Products : Pyrazole or pyrazolone derivatives (e.g., 3,5-dimethyl-1H-pyrazol-1-yl methanone) .

  • Spectral Data :

    • ¹H NMR: Singlet for CH₂ protons (~δ 4.37 ppm) .

    • ¹³C NMR: Signals for pyrazole carbons (~δ 31.50–163.28 ppm) .

Reaction with Acetamides

  • Reagents : 2-Chloro-N-aryl-acetamides, potassium carbonate.

  • Conditions : Acetone, reflux for 24 hours.

  • Products : Acetamide derivatives (e.g., 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide) .

  • Spectral Data :

    • IR: Two carbonyl peaks (~1647–1660 cm⁻¹) .

    • ¹H NMR: Exchangeable NH protons (~δ 9.27–11.91 ppm) .

Challenges and Considerations

  • Reaction Specificity : The hydrazinolysis step requires precise control to avoid side reactions (e.g., NH₂ group decomposition) .

  • Scalability : Industrial production may involve optimized catalysts (e.g., Pd(PPh₃)₄) and continuous flow systems.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(5-Chlorothiophen-2-yl)quinoline-4-carbohydrazide exhibit significant anticancer properties. For instance, derivatives of quinoline have been explored for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can effectively inhibit specific cancer cell lines, suggesting that this compound may also possess similar activities .

Antimicrobial Properties

Quinoline derivatives have been recognized for their antimicrobial potential. The incorporation of the thiophene ring in this compound may enhance its activity against bacterial strains by acting as a DNA gyrase inhibitor, a common target for antibiotics . Research on related compounds has demonstrated promising results against various pathogens, indicating potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been documented in several studies. The unique structural features of this compound may allow it to modulate inflammatory pathways effectively. Investigations into similar compounds have shown that they can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Case Studies

  • Anticancer Evaluation : A study evaluated a series of quinoline derivatives against various cancer cell lines using the National Cancer Institute protocols. Results indicated that certain derivatives showed significant inhibition rates, warranting further investigation into their mechanisms and therapeutic potential .
  • Antimicrobial Testing : In vitro assays demonstrated that quinoline-thiophene hybrids exhibited promising antibacterial activity against resistant strains, supporting the hypothesis that this compound could serve as a lead compound in drug development .
  • Anti-inflammatory Studies : Research focused on the anti-inflammatory effects of similar compounds revealed their ability to downregulate inflammatory markers in cell culture models, suggesting that this compound may also exhibit these beneficial effects .

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)quinoline-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The substituent at the 2-position of the quinoline ring significantly influences the compound’s properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Features
2-(5-Chlorothiophen-2-yl)quinoline-4-carbohydrazide 5-Chlorothiophen-2-yl Not provided Not provided Thiophene ring with Cl substituent
2-(2-Chlorophenyl)quinoline-4-carbohydrazide 2-Chlorophenyl C₁₆H₁₂ClN₃O 297.74 Chlorinated phenyl group
2-(4-Bromophenyl)quinoline-4-carbohydrazide 4-Bromophenyl C₁₆H₁₂BrN₃O ~334.19* Bromine enhances lipophilicity
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide 6-Chloro, 2-oxo C₁₀H₇ClN₃O₂ ~236.63* Oxo group increases polarity
2-(1-Benzofuran-2-yl)quinoline-4-carbohydrazide 1-Benzofuran-2-yl C₁₈H₁₃N₃O₂ ~315.32* Fused oxygen heterocycle

*Calculated based on molecular formulas.

Key Observations :

  • Thiophene vs.
  • Halogen Effects : Chlorine (in thiophene/phenyl) and bromine (in 4-bromophenyl) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Heterocyclic Variations : Benzofuran and thiophene substituents offer distinct electronic profiles, influencing binding affinities in antimicrobial or antitumor applications .

Example :

  • 2-(4-Bromophenyl)quinoline-4-carbohydrazide is synthesized by refluxing ethyl 2-(4-bromophenyl)quinoline-4-carboxylate with hydrazine hydrate in ethanol .
  • The target compound likely follows a similar route, substituting the bromophenyl group with 5-chlorothiophen-2-yl during ester synthesis.

Inferences for the Target Compound :

  • The 5-chlorothiophen-2-yl group may enhance antimicrobial activity due to sulfur’s electron-withdrawing effects, similar to benzofuran derivatives .
  • Chlorine’s electronegativity could improve interaction with bacterial enzyme active sites.

Physicochemical Properties

  • Solubility : Chlorophenyl and bromophenyl analogs are likely less water-soluble than the thiophene derivative due to higher lipophilicity .
  • Stability : Thiophene rings are generally stable under acidic conditions, suggesting robust metabolic stability for the target compound .

Biological Activity

2-(5-Chlorothiophen-2-yl)quinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, along with synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 5-chlorothiophene derivatives with quinoline-4-carboxylic acid hydrazides. The process can be optimized through various reaction conditions to enhance yield and purity.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains. The agar diffusion method was utilized to assess its effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard
Staphylococcus aureus64 µg/mLBetter than ampicillin
Escherichia coli128 µg/mLModerate activity
Pseudomonas aeruginosa>256 µg/mLWeak activity

These results indicate that structural modifications in the compound significantly influence its antibacterial efficacy, particularly against S. aureus and E. coli .

Antiviral Activity

Research has demonstrated that quinoline derivatives exhibit antiviral properties. Specifically, this compound has shown potential against viral infections through mechanisms involving inhibition of viral replication and uncoating.

In vitro studies using human rhabdomyosarcoma (RD) cells indicated that the compound could effectively reduce viral load when treated with specific concentrations . The selectivity index (SI) for this compound was found to be favorable compared to standard antiviral agents.

Anticancer Activity

The anticancer potential of the compound has been assessed against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The results from these studies indicate that:

Cell Line IC50 Value Effectiveness
HepG215 µMSignificant inhibition
MCF-720 µMModerate inhibition

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, indicating a promising avenue for further research .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the chlorothiophene moiety enhances lipophilicity, which is crucial for cellular uptake and interaction with biological targets. Variations in substituents on the quinoline ring significantly affect its binding affinity and biological efficacy .

Case Studies

  • Antibacterial Evaluation : A study conducted on a series of quinoline derivatives, including this compound, showed enhanced antibacterial activity correlating with increased lipophilicity and structural rigidity .
  • Antiviral Screening : In a comprehensive screening against enteroviruses, the compound demonstrated significant antiviral activity, suggesting its potential as a lead candidate for further development in antiviral therapies .
  • Cancer Cell Line Studies : Investigations into the anticancer properties revealed that modifications to the hydrazide moiety could lead to improved potency against specific cancer types, highlighting the importance of SAR in drug design .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(5-chlorothiophen-2-yl)quinoline-4-carbohydrazide?

Answer:
The synthesis typically involves condensation of quinoline-4-carboxylic acid derivatives with substituted hydrazides. A modified Gould–Jacob or Friedländer reaction is often used to construct the quinoline core, followed by coupling with 5-chlorothiophene-2-carbaldehyde (or its derivatives) under acidic conditions . Key steps include:

  • Reflux in ethanol with catalytic glacial acetic acid to facilitate hydrazone bond formation.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent).
  • Yield optimization by adjusting stoichiometry (e.g., 1:1.5 molar ratio of quinoline precursor to hydrazide) .

Basic: How is structural characterization of this compound performed?

Answer:
A combination of spectroscopic and analytical techniques is used:

  • 1H/13C NMR : Assignments focus on quinoline C4-H (δ 8.2–8.5 ppm) and thiophene Cl-substituted protons (δ 7.1–7.3 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z ≈ 344 (calculated molecular weight: 343.8 g/mol).
TechniqueKey Data PointsReference
1H NMR (DMSO-d6)δ 8.4 (quinoline H), δ 7.2 (thiophene H)
IR (KBr)1652 cm⁻¹ (C=O), 755 cm⁻¹ (C-Cl)

Advanced: How do researchers resolve contradictions in pharmacological data (e.g., varying cytotoxicity results)?

Answer:
Discrepancies often arise from assay conditions or structural impurities:

  • Dose-response validation : Replicate experiments across multiple cell lines (e.g., HepG2 vs. MCF-7) with controls for solvent interference (e.g., DMSO ≤ 0.1% v/v).
  • HPLC purity checks : Ensure ≥95% purity via reverse-phase C18 columns (acetonitrile:water gradient) .
  • Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., PDE4B inhibition in ) .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
  • Derivatization : Introduce polar groups (e.g., sulfonate or hydroxyl) at the quinoline C6 position without disrupting pharmacophore activity .
  • pH adjustment : Prepare sodium salts via carboxylate deprotonation at pH 8–9 .

Advanced: How is crystallographic data analyzed to validate molecular conformation?

Answer:

  • Single-crystal X-ray diffraction : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Software refinement : SHELXL for small-molecule refinement; Mercury CSD 2.0 for visualizing π-π stacking or hydrogen-bonding networks .
  • Key metrics : Check R1 values (< 0.05) and residual electron density (< 0.3 eÅ⁻³) .

Advanced: What computational tools predict structure-activity relationships (SAR) for derivatives?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding to PDE4B (PDB: 4MYQ).
  • QSAR modeling : Utilize Gaussian 09 for DFT calculations (HOMO/LUMO energies) and Molinspiration for bioavailability scores .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at the quinoline N1 atom) .

Advanced: How do researchers address stability issues during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the hydrazide bond.
  • Light sensitivity : Use amber vials and validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Basic: Which analytical techniques confirm reaction completion during synthesis?

Answer:

  • TLC : Hexane:ethyl acetate (3:1) on silica plates; UV visualization at 254 nm.
  • LC-MS : Monitor disappearance of starting material (retention time ~2.5 min) and emergence of product (~4.1 min) .

Advanced: What in vitro models evaluate the compound’s anti-inflammatory potential?

Answer:

  • RAW 264.7 macrophages : Measure NO production inhibition (IC50) via Griess assay after LPS stimulation.
  • ELISA : Quantify TNF-α/IL-6 secretion suppression (dose range: 1–50 μM) .

Advanced: How are synthetic byproducts characterized and minimized?

Answer:

  • GC-MS profiling : Identify chlorinated byproducts (e.g., 3-chlorothiophene derivatives) using DB-5 columns .
  • Reaction optimization : Reduce byproduct formation by lowering reaction temperature (60°C → 40°C) or using scavengers (e.g., molecular sieves) .

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